1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Description
1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Compounds similar to the one mentioned have been synthesized and explored for their potential biological applications. For instance, a study detailed the synthesis of novel binary compounds and fused compounds based on lawsone, a precursor, showing antioxidant and antitumor activities. This research underscores the methodological advances in synthesizing compounds with potential therapeutic applications (Hassanien et al., 2022).
Thermo-physical Properties
The thermo-physical characterization of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide (DMF) has been investigated, providing insights into how structural modifications affect their physical properties. This research is crucial for understanding the compound's behavior in different solvent environments, which is essential for its application in various scientific fields (Godhani et al., 2013).
Antibacterial and Antifungal Evaluation
Another study synthesized a series of derivatives and evaluated their antibacterial and antifungal activities against several pathogens, indicating the potential for developing new antimicrobial agents. This research highlights the importance of structural diversity in enhancing biological activity (Sirgamalla & Boda, 2019).
Sensor Applications
Research into 1,8-naphthalimide derivatives, including those containing oxadiazole, has led to the development of efficient reversible colorimetric and fluorescent chemosensors for ion detection. These sensors offer promising applications in environmental monitoring and analytical chemistry (Zhang et al., 2020).
Properties
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-7-13-26-22(28)18-11-5-6-12-19(18)27(23(26)29)15-20-24-21(25-31-20)16-9-8-10-17(14-16)30-2/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMSPUYYFKKHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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